molecular formula C13H11ClN2OS2 B5678727 N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide

N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide

Cat. No. B5678727
M. Wt: 310.8 g/mol
InChI Key: IQJVHUMELDKVOX-UHFFFAOYSA-N
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Description

  • This compound belongs to a class of chemicals known for their complex structure and diverse chemical properties. While the specific compound "N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide" does not appear in the research papers, related compounds have been studied extensively in chemistry.

Synthesis Analysis

  • Similar compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, have been synthesized and characterized through various methods including IR, NMR, mass spectrometry, and elemental analysis (Saeed, Rashid, Bhatti, & Jones, 2010).
  • Another related process involves the synthesis of N-monosubstituted thioamides from carboxylic acid chlorides and primary amines using organophosphorus reagents (Debruin & Boros, 1990).

Molecular Structure Analysis

  • The crystal structure of related compounds, like N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, reveals a monoclinic space group with specific unit cell dimensions, highlighting the complexity and uniqueness of these molecules (Saeed et al., 2010).

Chemical Reactions and Properties

  • Thiophene derivatives, which are structurally similar, have been synthesized and shown to possess antiarrhythmic, serotonin antagonist, and antianxiety activities (Amr et al., 2010).

Physical Properties Analysis

  • The physical properties of these compounds, including melting points, solubility, and crystal structure, are determined using techniques like X-ray diffraction, spectroscopy, and chromatography. The referenced papers provide insights into these aspects for related compounds.

Chemical Properties Analysis

  • Chemical properties like reactivity, stability, and interactions with other chemicals are explored through experimental studies. For instance, the reactivity of thiophene derivatives in biological systems has been a subject of research (Amr et al., 2010).

properties

IUPAC Name

N-[(3-chloro-2-methylphenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2OS2/c1-8-9(14)4-2-5-10(8)15-13(18)16-12(17)11-6-3-7-19-11/h2-7H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJVHUMELDKVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chloro-2-methylphenyl)carbamothioyl]thiophene-2-carboxamide

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